molecular formula C5H8O3 B14323543 5-Methyl-4-methylene-1,2-dioxolan-3-ol CAS No. 105945-00-4

5-Methyl-4-methylene-1,2-dioxolan-3-ol

Cat. No.: B14323543
CAS No.: 105945-00-4
M. Wt: 116.11 g/mol
InChI Key: QSUOSYRPILUFJS-UHFFFAOYSA-N
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Description

5-Methyl-4-methylene-1,2-dioxolan-3-ol is an organic compound with the molecular formula C5H6O3. It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is characterized by a five-membered ring containing two oxygen atoms and a methylene group. It is related to other dioxolanes and dioxanes, which are commonly used in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methyl-4-methylene-1,2-dioxolan-3-ol can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol. This reaction typically involves the use of an acid catalyst such as p-toluenesulfonic acid in a refluxing solvent like toluene. The continuous removal of water from the reaction mixture is essential to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and efficient water removal techniques, such as azeotropic distillation, can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-methylene-1,2-dioxolan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 5-Methyl-4-methylene-1,2-dioxolan-3-ol involves its ability to form stable cyclic structures. This stability allows it to act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes. The compound can also participate in ring-opening reactions, leading to the formation of various products depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-4-methylene-1,2-dioxolan-3-ol is unique due to its specific ring structure and the presence of the methylene group, which imparts distinct reactivity and stability. This uniqueness makes it valuable in various synthetic applications where other dioxolanes or dioxanes may not be suitable .

Properties

CAS No.

105945-00-4

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

5-methyl-4-methylidenedioxolan-3-ol

InChI

InChI=1S/C5H8O3/c1-3-4(2)7-8-5(3)6/h4-6H,1H2,2H3

InChI Key

QSUOSYRPILUFJS-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C)C(OO1)O

Origin of Product

United States

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